molecular formula C9H18S2 B14725543 2-Hexyl-1,3-dithiolane CAS No. 6008-84-0

2-Hexyl-1,3-dithiolane

Cat. No.: B14725543
CAS No.: 6008-84-0
M. Wt: 190.4 g/mol
InChI Key: LDYBPPMJSITJHN-UHFFFAOYSA-N
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Description

2-Hexyl-1,3-dithiolane is a heterocyclic organic compound characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom. This compound is part of the broader class of 1,3-dithiolanes, which are known for their unique chemical properties and reactivity. The presence of the hexyl group adds to its hydrophobic nature, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexyl-1,3-dithiolane can be synthesized through the reaction of hexyl aldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired dithiolane through a thioacetalization process .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as yttrium triflate or tungstophosphoric acid can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Yttrium triflate, tungstophosphoric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted dithiolanes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithianes: Similar to 1,3-dithiolanes but with a six-membered ring.

    1,2-Dithiolanes: Five-membered rings with sulfur atoms at adjacent positions.

    Oxathiolanes: Contain both oxygen and sulfur atoms in the ring.

Uniqueness

2-Hexyl-1,3-dithiolane is unique due to the presence of the hexyl group, which imparts hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications requiring hydrophobic interactions, such as drug delivery and polymer stabilization .

Properties

CAS No.

6008-84-0

Molecular Formula

C9H18S2

Molecular Weight

190.4 g/mol

IUPAC Name

2-hexyl-1,3-dithiolane

InChI

InChI=1S/C9H18S2/c1-2-3-4-5-6-9-10-7-8-11-9/h9H,2-8H2,1H3

InChI Key

LDYBPPMJSITJHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1SCCS1

Origin of Product

United States

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